molecular formula C9H18N2O2 B13072233 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid

2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid

Cat. No.: B13072233
M. Wt: 186.25 g/mol
InChI Key: FGARZQDQZSTFRW-UHFFFAOYSA-N
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Description

2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid is a chemical compound with the molecular formula C9H18N2O2 This compound features a piperidine ring, which is a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid can be achieved through several methods. One common approach involves the reaction of 4-amino-3,3-dimethylpiperidine with chloroacetic acid under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 4-amino-3,3-dimethylpiperidine in a suitable solvent, such as ethanol.
  • Add chloroacetic acid to the solution.
  • Adjust the pH to basic conditions using a base like sodium hydroxide.
  • Heat the reaction mixture to reflux for several hours.
  • After completion, cool the mixture and acidify it to precipitate the product.
  • Filter and purify the product by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like alcohols or amines can be used in the presence of catalysts or activating agents.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Esters or amides.

Scientific Research Applications

2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

    Industry: It can be used in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the acetic acid moiety can participate in ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Amino-3,3-dimethylpiperidin-4-yl)propionic acid: Similar structure but with a propionic acid moiety instead of acetic acid.

    4-Amino-3,3-dimethylpiperidine: Lacks the acetic acid moiety.

    2-(4-Amino-3,3-dimethylpiperidin-4-yl)butyric acid: Contains a butyric acid moiety.

Uniqueness

2-(4-Amino-3,3-dimethylpiperidin-4-yl)acetic acid is unique due to its specific combination of functional groups, which allows for diverse chemical reactivity and potential applications. The presence of both the amino group and the acetic acid moiety provides a balance of hydrophilic and hydrophobic properties, making it suitable for various research and industrial purposes.

Properties

Molecular Formula

C9H18N2O2

Molecular Weight

186.25 g/mol

IUPAC Name

2-(4-amino-3,3-dimethylpiperidin-4-yl)acetic acid

InChI

InChI=1S/C9H18N2O2/c1-8(2)6-11-4-3-9(8,10)5-7(12)13/h11H,3-6,10H2,1-2H3,(H,12,13)

InChI Key

FGARZQDQZSTFRW-UHFFFAOYSA-N

Canonical SMILES

CC1(CNCCC1(CC(=O)O)N)C

Origin of Product

United States

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